5-Bromo-2,4-difluorophenylboronic acid
Description
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Properties
IUPAC Name |
(5-bromo-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYLLMQYYMZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Analysis of 5-Bromo-2,4-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The strategic placement of a bromine atom and two fluorine atoms on the phenyl ring imparts unique electronic properties and steric influences, which can be exploited to fine-tune the characteristics of the resulting coupled products. This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive structural characterization of this compound, ensuring its purity and suitability for downstream applications.
Molecular Structure and Key Features
The structural integrity of this compound is paramount for its successful application. A thorough analysis confirms the covalent bonding and spatial arrangement of its constituent atoms.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthesis and Potential Impurities
The most common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic workup. Understanding this process is crucial for anticipating potential impurities.
Experimental Protocol: Synthesis of this compound (Adapted from similar preparations)
-
Formation of the Organometallic Reagent: To a solution of 1,4-dibromo-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the organolithium intermediate. The low temperature is critical to prevent side reactions.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. The borate ester acts as an electrophile, reacting with the nucleophilic organolithium species.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a low temperature during the formation of the organolithium reagent is to control the regioselectivity of the metal-halogen exchange and to minimize the formation of homocoupling byproducts. The choice of a trialkyl borate, such as triisopropyl borate, is based on its reactivity and steric properties. The final acidic workup is essential to protonate the boronate ester and yield the final product.
Potential Impurities:
-
Unreacted starting materials: 1,4-dibromo-2,5-difluorobenzene.
-
Homocoupling byproduct: Formation of a biphenyl species from the reaction of two organolithium intermediates.
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxine: A trimeric anhydride formed by the dehydration of the boronic acid.
Diagram: Synthetic and Analytical Workflow
Caption: General workflow for the synthesis and structural analysis.
Spectroscopic and Crystallographic Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of NMR-active nuclei. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all highly informative.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | ~7.5-8.0 | d | J(H,F) ≈ 6-8 |
| ~7.2-7.6 | d | J(H,F) ≈ 8-10 | |
| ~8.0-9.0 (broad) | s | - | |
| ¹³C | ~160-165 | d | ¹J(C,F) ≈ 240-250 |
| ~155-160 | d | ¹J(C,F) ≈ 240-250 | |
| ~135-140 | s | - | |
| ~120-125 | d | ²J(C,F) ≈ 20-25 | |
| ~115-120 | d | ²J(C,F) ≈ 20-25 | |
| ~110-115 | s (broad) | - | |
| ¹¹B | ~28-33 | br s | - |
| ¹⁹F | ~-105 to -115 | m | - |
| ~-115 to -125 | m | - |
Rationale for Predictions:
-
¹H NMR: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine atoms. The B(OH)₂ protons will be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.[1]
-
¹³C NMR: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the boron atom will likely be a broad signal due to the quadrupolar nature of the boron nucleus.[2]
-
¹¹B NMR: A single, broad signal is expected for the trigonal planar boronic acid.[3][4] The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[3][4]
-
¹⁹F NMR: Two distinct multiplets are expected for the two non-equivalent fluorine atoms. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for resolving signals from different fluorinated species.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Fragment | Notes |
| 236/238 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1). |
| 218/220 | [M - H₂O]⁺ | Loss of a water molecule. |
| 190/192 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 157 | [C₆H₂F₂B(OH)₂]⁺ | Loss of the bromine atom. |
Rationale for Predictions: Under electron ionization, the molecular ion is expected to be observed.[8] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities.[9] Common fragmentation pathways for boronic acids include the loss of water and subsequent fragmentation of the aromatic ring.[10] Electrospray ionization (ESI) is a softer ionization technique that can also be used, often showing the deprotonated molecule [M-H]⁻ in negative ion mode.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Boronic acid (B(OH)₂) |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1350-1310 | B-O stretch | Boronic acid |
| ~1200-1100 | C-F stretch | Aryl fluoride |
| ~700-500 | C-Br stretch | Aryl bromide |
Rationale for Predictions: The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[12][13] The B-O stretching vibration is a key indicator of the boronic acid functionality.[14] The C-F and C-Br stretching bands confirm the presence of the halogen substituents on the aromatic ring.[15][16]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. For a molecule like this compound, X-ray crystallography would confirm the planar structure of the phenyl ring and the geometry of the boronic acid group. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[17]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The bromine and fluorine substituents on the boronic acid play a crucial role in modulating the electronic properties and reactivity of the resulting products.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The comprehensive structural analysis of this compound is a critical step in ensuring its quality and performance in synthetic applications. A combination of NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), mass spectrometry, and FT-IR spectroscopy provides a detailed understanding of its molecular structure and purity. For unambiguous three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard. A thorough characterization of this important building block enables researchers and drug development professionals to confidently utilize it in the synthesis of novel compounds with tailored properties.
References
- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- 2,4-Difluorophenylboronic acid. PMC.
- Carbon bond construction using boronic acids and aryl methyl sulfides: Orthogonal reactivity in Suzuki-‐type couplings. Rsc.org.
- Boron NMR. University of Ottawa.
- 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum. ChemicalBook.
- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Altern
- 1 H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in...
- Using Benchtop 19F NMR to Evalu
- 19Flourine NMR. University of Ottawa.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. Digital CSIC.
- 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum. ChemicalBook.
- (PDF) 2,4-Difluorophenylboronic acid.
- 1 H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in...
- Ion fragmentation of small molecules in mass spectrometry.
- IR Chart. University of California, Los Angeles.
- FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). PubMed.
- 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728. PubChem.
- 2,4-Difluorophenylboronic acid = 95 144025-03-6. Sigma-Aldrich.
- A Comparative Guide to the Mass Spectrum of 5-Bromo-4-fluorois
- Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. PMC.
- A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- Anatomy of an Ion's Fragmentation After Electron Ioniz
- Fragmentation Mechanisms - Intro to Mass Spectrometry. LibreTexts.
- The crystal structure of 5-bromo-2-fluoronicotinic acid monohydr
- A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid. Benchchem.
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD.
- 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2. Sigma-Aldrich.
- Molecular Weight Characterization - Comparison of MALDI and ESI.
- Records of Natural Products-SI.
- Infrared Spectroscopy Absorption Table. LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. azom.com [azom.com]
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- 11. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
melting point and physical characteristics of 5-Bromo-2,4-difluorophenylboronic acid
Executive Summary
5-Bromo-2,4-difluorophenylboronic acid (CAS: 2096331-76-7) is a specialized organoboron intermediate used primarily in the synthesis of fluorinated biaryl scaffolds for medicinal chemistry and agrochemical discovery.[1] Its structural uniqueness lies in the 5-bromo-2,4-difluoro substitution pattern, which offers a trifunctional handle: the boronic acid for Suzuki-Miyaura coupling, the bromine for subsequent cross-coupling or lithiation, and the fluorine atoms for metabolic blocking and electronic modulation.[1]
This guide addresses the critical physicochemical challenges associated with this reagent—specifically the "melting point paradox" caused by boroxine dehydration—and provides self-validating protocols for its handling and quality control.[1]
Physicochemical Profile
Identity and Properties
The physical characterization of boronic acids is often complicated by their tendency to dehydrate.[1] The values below represent the thermodynamic equilibrium state typically found in stored commercial samples.
| Property | Specification | Notes |
| IUPAC Name | (5-Bromo-2,4-difluorophenyl)boronic acid | |
| CAS Number | 2096331-76-7 | Distinct from benzoic acid analogs.[1][2] |
| Molecular Formula | C₆H₄BBrF₂O₂ | |
| Molecular Weight | 236.81 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic.[1] |
| Melting Point | >240°C (Decomposition) | See Section 2.2 for technical nuance.[1] |
| Solubility | DMSO, Methanol, Ethanol, DMF | High solubility in polar aprotic solvents.[1] |
| Water Solubility | Low / pH-dependent | Soluble as boronate anion at pH > 10.[1] |
| pKa (Predicted) | ~8.0 - 8.5 | Lower than PhB(OH)₂ (8.[1]8) due to F-withdrawl. |
The Melting Point Paradox (Technical Insight)
Researchers often observe inconsistent melting points for this class of compounds.[1] This is not necessarily an indication of impurity.[1] Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1]
Upon heating, this compound undergoes thermal dehydration before it reaches a true melting phase.[1] Standard capillary melting point apparatus will often register the dehydration point (loss of water) around 100–120°C, followed by the melting of the boroxine or decomposition >240°C.[1]
Implication: A sharp melting point is not a reliable indicator of purity for this compound.[1] HPLC or qNMR are required for validation.[1]
Figure 1: The reversible dehydration cycle.[1] In solid state, the equilibrium shifts right (Boroxine) under vacuum or heat.[1] In aqueous base (Suzuki conditions), it shifts left (Boronate).[1]
Synthetic Utility & Reactivity Hazards[1][2]
The Self-Coupling Risk (Head-to-Tail Polymerization)
The most critical handling requirement for this compound is recognizing it as a bifunctional monomer .[1] It contains both a nucleophile (Boron) and an electrophile (Bromine) on the same aromatic ring.[1]
-
Risk: Under standard Suzuki conditions (Pd(0), Base, Heat), molecules can react with each other, leading to oligomerization (poly-phenylene formation).[1]
-
Control Strategy:
-
Stoichiometry: Use the coupling partner (Ar-X) in excess.
-
Catalyst Selection: Use ligand systems that favor oxidative addition into the external Ar-I/Ar-Br over the sterically hindered 5-Br of the boronic acid.[1]
-
Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low.
-
Strategic Workflow
The compound is best utilized as a "Linker Module."[1]
Figure 2: Strategic decision tree for utilizing the bifunctional nature of the reagent.
Quality Control & Handling Protocols
Storage[1][2][5]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]
-
Container: Tightly sealed to prevent moisture fluctuation, which alters the Acid/Boroxine ratio and complicates weight-based stoichiometry.
Self-Validating Purity Protocol (NMR)
Do not rely on Melting Point.[1] Use ¹H-NMR and ¹⁹F-NMR in DMSO-d₆.
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg in DMSO-d₆. Ensure the solvent is dry.[1]
-
¹H-NMR Check:
-
Look for the Boronic Acid -OH peaks (typically broad singlets around 8.0–9.5 ppm).[1]
-
Validation: If peaks are missing or integrated low, the sample has dehydrated to the boroxine.[1] Add 1 drop of D₂O to the tube.[1] This hydrolyzes the boroxine back to the acid in situ, sharpening the aromatic signals (though erasing the OH signal).[1]
-
-
¹⁹F-NMR Check:
Solubility Test (Rapid QC)
Before running a reaction, perform a "clarity test":
-
Add 50 mg of reagent to 1 mL of 1M NaOH.[1]
-
Result: The solution should be clear and colorless.
-
Failure Mode: Turbidity indicates significant contamination with non-acidic impurities (e.g., de-boronated bromobenzenes) or heavy boroxine formation that requires time/heat to hydrolyze.[1]
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] Wiley-VCH.[1] (Authoritative text on Boroxine/Acid equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][4] Link
-
Accela ChemBio. (2025).[1] Catalog Entry: CAS 2096331-76-7.[1][2] Link
Sources
- 1. 934-71-4,1-Bromo-4-(methylsulfinyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 5-bromo-2,4-difluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Bromo-2,4-difluoroaniline | CAS#:452-92-6 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Chemoselective Coupling of 5-Bromo-2,4-difluorophenylboronic Acid
Topic: Suzuki-Miyaura Coupling Conditions for 5-Bromo-2,4-difluorophenylboronic Acid Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists.
Executive Summary
This compound (CAS: 2096331-76-7) is a high-value bifunctional building block used to introduce the 2,4-difluoro-5-bromophenyl moiety into pharmacophores. Its utility lies in its "Janus-faced" reactivity: it contains a nucleophilic boronic acid (
Successful utilization requires overcoming two competing failure modes:
-
Oligomerization (Head-to-Tail Coupling): The electron-deficient ring activates the C-Br bond, increasing the risk of the reagent reacting with itself rather than the intended coupling partner.
-
Protodeboronation: The ortho-fluorine substituent (C2-F) significantly accelerates hydrolytic cleavage of the C-B bond, particularly under high-pH or high-temperature conditions.
This guide details protocols to achieve high-yield, chemoselective cross-coupling at the boron center while preserving the bromine handle for subsequent diversification.
Mechanistic Considerations & Critical Control Points
Chemoselectivity (The "Iodide Gap")
To couple the boronic acid (
-
Electronic Activation: The two fluorine atoms at positions 2 and 4 withdraw electron density from the ring, making the 5-Br more reactive towards oxidative addition than a standard phenyl bromide.
-
The Solution: Use Aryl Iodides as coupling partners. The rate of oxidative addition to
is orders of magnitude faster than to , allowing the catalyst to discriminate effectively. If an Aryl Bromide partner must be used, it should be highly electron-deficient, and the catalyst system must be carefully tuned (e.g., using bulky phosphines like is not recommended as they accelerate reaction with all halides; standard is preferred for selectivity).
Protodeboronation Stability
The 2,4-difluoro substitution pattern presents a stability challenge. The C2-fluorine facilitates the formation of a fluoroboronate intermediate or stabilizes the transition state for protonolysis.
-
Risk Factor: High temperature (>90°C) and strong hydroxide bases (NaOH, KOH) accelerate this pathway.
-
Mitigation: Use mild, non-hydroxide bases (e.g.,
, ) and limit reaction temperatures to 60–80°C.
Experimental Protocol: Chemoselective Arylation
Objective: Cross-coupling of this compound with an Aryl Iodide (
Materials
-
Reagent: this compound (1.1 – 1.2 equiv)
-
Substrate: Aryl Iodide (1.0 equiv)
-
Catalyst:
(Tetrakis) or -
Base: Potassium Phosphate Tribasic (
), 2.0 M aq. solution or solid. -
Solvent: 1,4-Dioxane or THF (degassed).
Step-by-Step Workflow
-
Preparation of Reaction Vessel:
-
Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.
-
Why: Exclusion of oxygen is critical to prevent homocoupling of the boronic acid (Glaser-type oxidative coupling) and oxidation of the phosphine ligands.
-
-
Reagent Charging:
-
Add Aryl Iodide (1.0 mmol), this compound (1.2 mmol, 284 mg), and
(0.05 mmol, 5 mol%) to the vial. -
Note on Catalyst:
is preferred for its high chemoselectivity. More active catalysts (e.g., XPhos-Pd-G2) may activate the internal bromide, leading to polymerization.
-
-
Solvent & Base Addition:
-
Add degassed 1,4-Dioxane (4 mL).
-
Add
(2.0 M aq, 1.5 mL, 3.0 mmol). -
Why Phosphate? Phosphate buffers the pH to ~11-12, which is sufficiently basic to activate the boronic acid but less aggressive than Carbonates or Hydroxides towards protodeboronation of fluoro-aryl species.
-
-
Degassing:
-
Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat to 70°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Endpoint: Look for consumption of the Aryl Iodide. Do not extend reaction time unnecessarily to avoid deboronation of the excess reagent.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography. The product will contain the 5-Br handle.[1]
-
Optimization Logic & Troubleshooting
Decision Tree for Condition Screening
Use the following logic to optimize conditions if the standard protocol fails.
Figure 1: Optimization logic flow for troubleshooting Suzuki couplings of halo-arylboronic acids.
Data Summary: Base & Solvent Effects[2][3]
| Parameter | Recommended | Alternative | Avoid | Reason |
| Base | Strong bases promote protodeboronation of 2-F-aryls. | |||
| Solvent | Dioxane, THF | Toluene/Water | DMF, DMA | DMF can decompose at high T to amines that poison catalysts. |
| Catalyst | High activity ligands reduce chemoselectivity (activate the Br). | |||
| Temp | 60–70°C | 80°C | >100°C | High T favors deboronation and homocoupling. |
Storage and Stability
-
Dehydration: Like most boronic acids, this reagent can dehydrate to form the boroxine (trimer) anhydride. This is reversible under aqueous reaction conditions but can complicate stoichiometry calculations.
-
Check: Run an NMR in DMSO-
with shake. If boroxine is present, calculate molecular weight based on the trimer or add excess reagent.
-
-
Cold Storage: Store at 2–8°C. The 2,4-difluoro motif is stable to air oxidation but sensitive to moisture over long periods.
References
-
Mechanistic Studies on Protodeboronation
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[2]
-
-
Chemoselective Suzuki Coupling
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Fluorine Effects in Catalysis
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation.
-
General Protocol for Unstable Boronic Acids
- Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
Sources
palladium-catalyzed cross-coupling protocols for fluorinated boronic acids
An Application Guide to Palladium-Catalyzed Cross-Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3][4][5] Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine.[5]
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming carbon-carbon bonds, celebrated for its versatility, mild conditions, and functional group tolerance.[6][7][8][9] This guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of fluorinated boronic acids, a critical transformation for accessing high-value fluorinated biaryl and fluoroalkyl-aryl structures.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing protocols. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10] The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[7][10]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]
Key Considerations for Coupling Fluorinated Boronic Acids
While powerful, the Suzuki-Miyaura coupling of fluorinated boronic acids presents unique challenges that require careful consideration.
-
Electronic Effects : The strong electron-withdrawing nature of fluorine atoms, especially in polyfluorinated rings or fluoroalkyl groups, decreases the nucleophilicity of the boronic acid. This can slow the crucial transmetalation step, often necessitating more reactive catalysts, stronger bases, or higher temperatures.[12]
-
Protodeboronation : This is a common side reaction where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur.[13] Fluorinated arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation. Using anhydrous solvents, carefully chosen bases (e.g., KF), or more stable boronate esters (pinacol or MIDA esters) can mitigate this issue.[13]
-
Homocoupling : The formation of a biaryl from two molecules of the boronic acid (Ar²-Ar²) can compete with the desired cross-coupling, particularly with electron-deficient boronic acids. This side reaction can often be suppressed by optimizing the ligand, catalyst loading, and temperature.
Protocols and Methodologies
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Part A: General Protocol for Fluoroaryl Boronic Acids
This protocol is a robust starting point for the coupling of various fluoroaryl boronic acids (e.g., 4-fluorophenylboronic acid, 2,3,4,6-tetrafluorophenylboronic acid) with aryl bromides.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the fluoroaryl boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst and Ligand Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1–2 mol%) and ligand (2–4 mol%, if not using a precatalyst with a bound ligand).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][14]
-
Solvent Addition : Add the degassed solvent (e.g., dioxane, toluene, 2-MeTHF) via syringe to achieve a typical concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][14]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][14]
Table 1: Recommended Starting Conditions for Fluoroaryl Boronic Acids
| Boronic Acid Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Monofluoroaryl | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | A robust general system for many substrates. |
| Difluoroaryl | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (6%) | K₂CO₃ (2.0) | Dioxane | 90 | P(t-Bu)₃ is effective for electron-deficient partners.[15] |
| Tetrafluoroaryl | CataCXium® A Pd G3 (2%) | (Bound Ligand) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | Modern precatalysts offer high activity and stability.[16] |
| Pentafluorophenyl | Pd(PPh₃)₄ (3%) | (Bound Ligand) | KF (3.0) | THF | 70 | KF can be a mild and effective base to minimize side reactions.[17] |
Part B: Protocols for Fluoroalkyl Boronic Acids
The coupling of boronic acids bearing fluoroalkyl groups like -CF₃ and -CF₂H can be more challenging due to their strong electron-withdrawing nature and potential for different decomposition pathways.
Protocol for (Trifluoromethyl)aryl Boronic Acids:
The synthesis of biaryls containing a trifluoromethyl group is of high interest.[18] These couplings often benefit from specific ligand and base combinations.
-
Reaction Setup : Combine the aryl halide (1.0 equiv), the (trifluoromethyl)aryl boronic acid or its pinacol ester (1.3 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in a reaction vessel.
-
Catalyst Addition : Add a suitable palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Inerting and Solvent : Establish an inert atmosphere and add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction : Heat the mixture to 80-100 °C and monitor for completion.
-
Work-up and Purification : Follow the general procedure outlined in Part A.
Considerations for (Difluoromethyl)aryl Boronic Acids:
The -CF₂H group presents unique challenges. Direct coupling of difluoromethyl boronic acids has been demonstrated but requires careful selection of the catalyst system to achieve good yields.[19]
-
Catalyst System : A system of Pd(PPh₃)₂ and a bidentate ligand like DPEphos has been shown to be effective for the difluoromethylation of aryl boronic acids using an external difluoromethyl source.[19] For coupling of a pre-formed difluoromethylaryl boronic acid, a highly active catalyst system, potentially with a bulky N-heterocyclic carbene (NHC) ligand, may be required.[20]
-
Alternative Metals : For some challenging difluoroalkylation reactions, nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium.[21]
General Experimental Workflow
The success of any cross-coupling reaction hinges on meticulous experimental technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (deactivated by O₂).- Insufficiently active catalyst/ligand system.- Low reaction temperature. | - Ensure rigorous exclusion of air; use freshly degassed solvents.- Switch to a more active precatalyst (e.g., a G3 palladacycle) or a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).- Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Starting Material | - Presence of water.- Base is too strong or reaction time is too long. | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF, K₂CO₃).[11]- Use the corresponding boronic acid pinacol or MIDA ester, which are more stable. |
| Significant Homocoupling of Boronic Acid | - Common with electron-deficient boronic acids.- Catalyst system promotes this side reaction. | - Lower the reaction temperature.- Screen different ligands; sterically hindered ligands like SPhos can sometimes suppress homocoupling.- Ensure slow addition of reagents if practical. |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition. | - Use a more robust ligand that better stabilizes the Pd(0) species.- Lower the reaction temperature.- Ensure the reaction is not overly concentrated. |
Conclusion
Palladium-catalyzed cross-coupling reactions of fluorinated boronic acids are indispensable tools for modern synthetic chemistry. While the electronic properties of fluorine present distinct challenges, such as slower transmetalation and a higher propensity for side reactions, these can be overcome.[16] By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous anhydrous and anaerobic techniques, researchers can reliably access a vast array of valuable fluorinated molecules for applications ranging from next-generation pharmaceuticals to advanced functional materials.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
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The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]
-
D.A. Thomas, et al. (2019). Suzuki–Miyaura Cross‐Coupling. ResearchGate. [Link]
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UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]
-
A. K. Ghosh, et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
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LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
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S. T. Emets, et al. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
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A. J. Peacock, et al. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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X. Zhao, et al. (2018, December 11). Precatalyst Effects on Pd-Catalyzed Cross-Coupling Difluoromethylation of Aryl Boronic Acids. ACS Catalysis. [Link]
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M. B. D. Nasrin, et al. (2017, July 2). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. ResearchGate. [Link]
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W. Wang, et al. (2014, September 8). Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes. PubMed. [Link]
-
S. K. Guchhait, et al. (2025, August 10). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
M. T. Tudge, et al. (n.d.). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. [Link]
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T. J. A. Cox, et al. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
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T. Furuya, et al. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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J. C. Tellis, et al. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. [Link]
-
J. M. Hammann, et al. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme E-Books & E-Journals. [Link]
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G. A. Molander, et al. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
N. C. Bruno, et al. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. [Link]
-
S. E. Denmark. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
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A. B. D. Ling, et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
A. Kumar, et al. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. PMC. [Link]
-
P. K. Singh, et al. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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A. H. Chartoire, et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
T. Ariyoshi, et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
G. A. Molander, et al. (2007, January 26). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
S. C. Bartelson, et al. (2011, October 7). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. [Link]
-
T. Nishikata, et al. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
A. M. Balu, et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
T. Hirasawa, et al. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
J. G. G. H. M. da Silva, et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
S. Oi, et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Y. M. Wang, et al. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
J. G. G. H. M. da Silva, et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Troubleshooting & Optimization
preventing protodeboronation of 5-Bromo-2,4-difluorophenylboronic acid
Introduction: The Challenge of Protodeboronation
5-Bromo-2,4-difluorophenylboronic acid is a valuable building block in modern synthetic chemistry, particularly for introducing the bromo-difluorophenyl moiety into complex molecules in the pharmaceutical and materials science sectors. Its utility, however, is often compromised by a prevalent and frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, converting the starting material into the undesired byproduct, 1-bromo-3,5-difluorobenzene.
The electron-deficient nature of the aromatic ring, caused by the strongly electron-withdrawing fluorine atoms, makes the C–B bond particularly susceptible to cleavage. This guide provides researchers with a comprehensive understanding of the mechanisms behind this side reaction and offers practical, field-tested strategies to mitigate it, ensuring higher yields and purity in your cross-coupling reactions.
Frequently Asked Questions (FAQs): Understanding the Problem
Q1: What is protodeboronation and why is this compound so susceptible?
Protodeboronation is a chemical reaction where the boronic acid group (–B(OH)₂) is replaced by a hydrogen atom from a proton source in the reaction mixture (like water or alcohol).[1] This side reaction is a major issue in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification.
This compound is highly prone to this reaction due to its electronic properties. The two fluorine atoms are powerful electron-withdrawing groups, which decrease the electron density at the ipso-carbon (the carbon atom attached to the boron). This polarization weakens the C–B bond, making it more vulnerable to cleavage, especially under the basic conditions required for Suzuki-Miyaura couplings.[2][3][4]
Q2: What are the primary mechanisms driving protodeboronation?
Protodeboronation can proceed through several pathways, but the most relevant for Suzuki-Miyaura coupling is the base-catalyzed mechanism.[5][6]
-
Base-Catalyzed Protodeboronation: This is the dominant pathway in Suzuki-Miyaura reactions. The base (e.g., hydroxide, carbonate) attacks the empty p-orbital of the boron atom to form a more reactive tetrahedral boronate species, [ArB(OH)₃]⁻.[7][8] This intermediate is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C–B bond. The rate of this process is highly dependent on the pH of the reaction medium.[5] For highly electron-deficient systems, this may even proceed via a transient aryl anion.[5]
-
Acid-Catalyzed Protodeboronation: While less common in cross-coupling reactions, this pathway involves the protonation of the boronic acid, facilitating C–B bond cleavage through an electrophilic substitution mechanism.[2][9][10]
Q3: Which factors in my Suzuki-Miyaura coupling can accelerate protodeboronation?
Several experimental parameters can inadvertently favor the protodeboronation pathway over the desired cross-coupling:
-
Base Strength: Stronger bases (e.g., NaOH, KOH) create a higher concentration of the reactive boronate intermediate, which can accelerate protodeboronation.[1][7]
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including protodeboronation. This side reaction often has a significant temperature dependence.[1][2]
-
Solvent: Protic solvents, especially water, can act as an efficient proton source for the final step of protodeboronation.[5][11]
-
Reaction Time & Catalyst Activity: If the desired cross-coupling reaction is slow (due to an inefficient catalyst, sterically hindered substrates, or low temperature), the boronic acid is exposed to the destabilizing reaction conditions for a longer period, providing more opportunity for protodeboronation to occur.[1][6]
Q4: How can I confirm that protodeboronation is the cause of my low yield?
The most direct way is to identify the byproduct, 1-bromo-3,5-difluorobenzene , in your crude reaction mixture. This can be accomplished using standard analytical techniques:
-
LC-MS or GC-MS: Look for a mass peak corresponding to the molecular weight of the protodeboronated product.
-
¹H NMR: The proton NMR spectrum of the crude product may show characteristic signals for 1-bromo-3,5-difluorobenzene, which will differ from your starting material and desired product.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving issues with protodeboronation.
Problem: Low yield of the coupled product with significant formation of 1-bromo-3,5-difluorobenzene.
This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling. The key is to shift the kinetic balance to favor the catalytic cycle.
Caption: A logical workflow for troubleshooting protodeboronation.
Solution Details & Rationale
The choice of base is often the most critical factor.[7] Strong bases dramatically increase the pH, accelerating the formation of the unstable boronate anion.
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent alternatives.[1]
-
Causality: Milder bases maintain a lower pH, which reduces the equilibrium concentration of the highly reactive [ArB(OH)₃]⁻ species. This slows the rate of protodeboronation, allowing the Suzuki coupling, which is less sensitive to moderate changes in base strength, to become the dominant pathway.
| Base | Relative Strength | Typical Impact on Protodeboronation |
| NaOH, KOH, LiOH | Strong | High Risk |
| Cs₂CO₃, K₂CO₃ | Moderate | Moderate Risk |
| K₃PO₄, CsF, KOAc | Mild | Low Risk |
-
Lower the Temperature: High temperatures provide the activation energy for protodeboronation.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 70-80 °C instead of >100 °C) and monitor for progress over a longer period.[12]
-
Causality: Lowering the temperature disproportionately slows the rate of the undesired protodeboronation side reaction compared to the palladium-catalyzed cross-coupling, thus improving selectivity.
-
-
Minimize Water Content: While Suzuki couplings often require some water, excess water provides a ready source of protons.
-
Recommendation: Use a carefully controlled amount of water. For solvent systems like dioxane or THF, a ratio of 10:1 or higher (organic:water) is a good starting point. Ensure solvents are properly degassed.
-
Causality: Limiting the primary proton source for the final C–B bond cleavage step directly impedes the protodeboronation mechanism.
-
A powerful strategy is to make the Suzuki-Miyaura coupling so fast that protodeboronation does not have time to occur.[6][13]
-
Recommendation: Employ a highly active catalyst system. Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can dramatically accelerate the rate-limiting steps of the catalytic cycle.[1][12]
-
Causality: These advanced catalyst systems promote rapid oxidative addition and reductive elimination. A faster catalytic turnover means the boronic acid spends less time free in the basic solution, minimizing its lifetime and thus its opportunity to decompose.
If optimization of conditions is insufficient, the inherent instability of the boronic acid must be addressed directly by converting it to a more robust derivative.
-
Recommendation 1: Use a Boronic Ester. Convert the this compound to its corresponding pinacol ester (Bpin).[3][12]
-
Causality: The pinacol ester is generally more stable and less prone to premature decomposition. It still participates in the catalytic cycle, often after in-situ hydrolysis to the boronic acid.
-
-
Recommendation 2: Employ a "Slow-Release" Strategy. Use an N-methyliminodiacetic acid (MIDA) boronate ester.[6][14][15]
-
Causality: MIDA boronates are highly stable crystalline solids that are unreactive under standard Suzuki conditions. Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid. This keeps the concentration of the unstable intermediate below a threshold where protodeboronation is significant, while providing enough for the catalytic cycle to proceed efficiently.[1][14][16]
-
Caption: Competing pathways for this compound.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses a combination of a mild base and a highly active catalyst system.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the palladium precatalyst.
-
If operating outside a glovebox, seal the vial, then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: The MIDA Boronate Ester "Slow-Release" Strategy
This protocol is recommended for particularly challenging couplings where protodeboronation remains a significant issue even under optimized conditions.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
This compound MIDA ester (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a suitable precatalyst) (2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the aryl halide, the MIDA ester, K₃PO₄, and the catalyst system to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reactions using the slow-release strategy may require longer reaction times (4-12 hours). Monitor progress by LC-MS, tracking the consumption of the aryl halide.
-
Workup and purification are identical to Protocol 1.
-
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34857-34863. [Link]
-
Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(20), 2039-2042. [Link]
-
Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1307. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Yoon, J., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. [Link]
-
Kim, J., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(1), 534-537. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686-2696. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9135-9145. [Link]
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365-5368. [Link]
-
Scott, P. J. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 86(17), 11775-11784. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2164-2166. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9135-9145. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Cox, P. A., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Science, 6(5), 3048-3054. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The unexpected protodeboronation rather than condensation. ResearchGate. [Link]
-
Maji, B., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]
-
Chen, J., et al. (2024). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 30(e202400906). [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
Reddit user discussion. (2023). Protodeboronation product. r/Chempros. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorophenylboronic acid. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1307. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Belnome, F., et al. (2025). A general protodeboronation reaction. ResearchGate. [Link]
-
Sandrock, D. L. (2014). Alkylboron Cross-Coupling Reactions. In Boronic Acids (pp. 169-210). Academic Press. [Link]
-
Reddit user discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/OrganicChemistry. [Link]
-
de la Torre, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 405. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. thieme.de [thieme.de]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
minimizing homocoupling side reactions with 5-Bromo-2,4-difluorophenylboronic acid
The following Technical Support Guide is designed for researchers utilizing 5-Bromo-2,4-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
This substrate presents a "perfect storm" of challenges: it is electron-deficient (prone to protodeboronation), sterically crowded (ortho-fluorine), and bifunctional (contains both nucleophilic boronic acid and electrophilic bromide). This guide prioritizes the suppression of homocoupling and protodeboronation side reactions.
Substrate Profile & Critical Failure Modes[1]
Reagent: this compound CAS: 144025-03-6 (Analogous parent structures) Primary Application: Installation of the 5-bromo-2,4-difluorophenyl moiety via Suzuki coupling (acting as the nucleophile), preserving the aryl bromide for subsequent elaboration.
The "Dual-Threat" Mechanism
Users often misdiagnose yield loss with this substrate. You are likely fighting three competing pathways simultaneously.
-
Pathway A (Desired): Cross-coupling with your electrophile (Ar-I/OTf).
-
Pathway B (Oxidative Homocoupling): Dimerization of two boronic acid molecules (Tail-to-Tail). This is driven by Oxygen and Pd(II) species.
-
Pathway C (Protodeboronation): Cleavage of the C-B bond by base/water, yielding 1-bromo-2,4-difluorobenzene. This is often mistaken for catalyst failure. The electron-withdrawing fluorine atoms make the C-B bond highly labile.
Figure 1: Competing reaction pathways. Note that Protodeboronation (Yellow) is often the dominant side reaction for fluorinated boronic acids, while Oxidative Homocoupling (Red) is driven by poor degassing.
Protocol Optimization: Minimizing Homocoupling
To suppress homocoupling (Ar-Ar formation), you must starve the reaction of Oxygen and free Pd(II).
A. The Degassing Protocol (Mandatory)
Standard "sparging" (bubbling gas) is often insufficient for this sensitive substrate.
-
Requirement: Perform Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging for >20 minutes before adding the catalyst.
-
Why: Dissolved oxygen oxidizes Pd(0) to Pd(II). Pd(II) species can coordinate two boronic acid molecules and facilitate reductive elimination to the homodimer without involving your electrophile [1].
B. Catalyst Selection Strategy
Avoid Pd(II) precatalysts that require hard reduction if possible, or ensure rapid reduction in situ.
| Catalyst System | Risk Level | Recommendation |
| Pd(OAc)₂ / PPh₃ | High | Avoid. Slow reduction of Pd(II) promotes homocoupling. |
| Pd(dppf)Cl₂ | Moderate | Acceptable, but requires excess base to ensure reduction. |
| Pd(PPh₃)₄ | Low | Preferred. Starts as Pd(0). Must be fresh (yellow, not orange/black). |
| Pd₂dba₃ + SPhos/XPhos | Lowest | Gold Standard. Bulky, electron-rich ligands accelerate the desired cross-coupling (transmetalation/reductive elimination) over side reactions [2]. |
C. The "Slow Addition" Technique
If homocoupling persists despite degassing, the concentration of the boronic acid is too high relative to the catalytic turnover.
-
Protocol: Dissolve the this compound in the reaction solvent. Load this into a syringe.
-
Execution: Add the boronic acid solution to the reaction mixture (containing Catalyst + Base + Electrophile) via syringe pump over 1-2 hours at reaction temperature.
-
Mechanism: This keeps the instantaneous concentration of Ar-B(OH)₂ low, statistically favoring reaction with the Ar-X electrophile (present in excess) over reaction with another Ar-B(OH)₂ molecule [3].
Troubleshooting: Protodeboronation (The Hidden Killer)
Users often report "low conversion" and assume the catalyst died. In reality, your boronic acid likely converted to 1-bromo-2,4-difluorobenzene (Ar-H).
The Fluorine Effect
The two fluorine atoms and the bromine substituent are Electron-Withdrawing Groups (EWGs). This pulls electron density from the aromatic ring, making the C-B bond significantly more acidic and prone to cleavage by water/base [4].
Corrective Actions:
-
Switch to Anhydrous Conditions: Do not use standard Toluene/Water or Dioxane/Water mixes.
-
Alternative: Use Anhydrous 1,4-Dioxane or DMF .
-
Base: Use Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous).
-
-
Base Strength: Avoid strong hydroxide bases (NaOH, KOH). The high concentration of OH- accelerates protodeboronation.
-
MIDA Boronates (Advanced): If the boronic acid decomposes too fast, convert it to a MIDA boronate. MIDA boronates slowly hydrolyze to release the active boronic acid, naturally mimicking the "slow addition" effect [5].
Experimental Workflow Decision Tree
Follow this logic to select your initial conditions.
Figure 2: Decision tree for optimizing reaction conditions based on observed byproducts.
Frequently Asked Questions (FAQ)
Q: I see a byproduct with the same mass as my starting material but no Boron. What is it? A: This is the protodeboronated product (1-bromo-2,4-difluorobenzene). The C-B bond (Mass ~45) is replaced by C-H (Mass 1). This confirms your base/solvent system is too aggressive (too much water or hydroxide). Switch to anhydrous K₃PO₄ in Dioxane.
Q: Can I use this reagent to couple with an Aryl Bromide? A: This is risky. Since your reagent is an aryl bromide itself, you risk "Head-to-Tail" oligomerization.
-
Solution: You must use an Aryl Iodide as the coupling partner. Oxidative addition to Ar-I is significantly faster than to Ar-Br, allowing the catalyst to select the correct partner. If you must couple with a bromide, use a highly active catalyst (like Pd-XPhos) and add the boronic acid slowly.
Q: Why does the reaction turn black immediately? A: Immediate precipitation of "Palladium Black" suggests the catalyst is decomposing before it can enter the cycle. This often happens if the phosphine ligands are oxidized (old catalyst) or if the oxidative addition is too slow.
-
Fix: Add 1-2 equivalents of free ligand (e.g., PPh₃) to stabilize the Pd species, or switch to a more robust precatalyst like Pd(dppf)Cl₂.
Q: Is the "5-Bromo" substituent stable during the reaction? A: Generally, yes, if the temperature is kept moderate (<100°C) and you are using a standard catalyst. However, highly active ligands (like tBu₃P) might begin to insert into the C-Br bond of your reagent. Stick to PPh₃ or dppf unless conversion is poor.
References
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society. Link
-
Billingsley, K., Buchwald, S.L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link
-
Lennox, A.J.J., Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Cox, P.A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link
-
Knapp, D.M., et al. (2009).[1] MIDA Boronates are Stable, Slowly-Hydrolyzing Boronic Acid Surrogates. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Stability and Handling of 5-Bromo-2,4-difluorophenylboronic Acid in Basic Aqueous Media
Welcome to the technical support guide for 5-Bromo-2,4-difluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. The unique electronic properties conferred by its halogen substituents make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. However, these same properties render it highly susceptible to degradation in the basic aqueous media frequently employed in these transformations.
This guide provides an in-depth analysis of the instability of this compound, offering not just troubleshooting steps but also the causal chemical principles behind them. Our goal is to empower you with the expertise to anticipate challenges, diagnose issues, and proactively design robust experimental protocols.
Section 1: Understanding the Core Instability: Protodeboronation
Q1: What is protodeboronation, and why is this compound so prone to it?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This effectively destroys your starting material, leading to the formation of 1-bromo-3,5-difluorobenzene and boric acid, resulting in lower yields of your desired coupled product.
The susceptibility of this compound is rooted in its electronic structure. The phenyl ring is heavily substituted with three potent electron-withdrawing groups: two fluorine atoms and one bromine atom. This has two major consequences:
-
Increased Lewis Acidity: The electron-deficient nature of the aryl ring increases the Lewis acidity of the boron atom. This facilitates the addition of a hydroxide ion (from the base) to form the tetrahedral boronate species, [ArB(OH)₃]⁻, which is the key intermediate in both the desired Suzuki coupling and the undesired protodeboronation pathway.[2]
-
Stabilization of a Negative Charge: The strong inductive and field effects of the halogens stabilize the transient negative charge that can develop on the aromatic ring during the C-B bond cleavage.[1][2] Studies have shown that highly electron-deficient arylboronic acids, especially those with ortho-substituents like the fluorine at position 2, are inherently unstable under basic aqueous conditions and can undergo rapid decomposition.[2][3][4]
The mechanism in highly basic media (pH > 13) involves the formation of the trihydroxyboronate anion, which then undergoes decomposition.[2] This process is often pH-independent at very high pH because the boronic acid is fully converted to the boronate form.[2]
Caption: Base-catalyzed protodeboronation of this compound.
Section 2: Troubleshooting Common Experimental Issues
Q2: My Suzuki-Miyaura coupling reaction has a low yield, and I see a major byproduct in the LC-MS. How can I confirm it's from protodeboronation?
A: This is the classic symptom of boronic acid instability. The primary byproduct you are likely observing is 1-bromo-3,5-difluorobenzene, the result of protodeboronation.
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Determine the mass of your major byproduct. 1-Bromo-3,5-difluorobenzene has a monoisotopic mass of approximately 191.92 g/mol . You should observe a characteristic isotopic pattern for the single bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).
-
Control Experiment (Optional but Recommended): Run a "blank" reaction containing only this compound, the base, and the solvent system under the same temperature and time as your actual reaction (omit the palladium catalyst and aryl halide). If you observe the formation of 1-bromo-3,5-difluorobenzene, you have definitively confirmed that your boronic acid is degrading under the reaction conditions.
-
Check for Homocoupling: Another potential byproduct is the homocoupling product, 5,5'-dibromo-2,2',4,4'-tetrafluorobiphenyl. This is often promoted by the presence of oxygen and can be minimized with rigorous degassing.[5][6]
Q3: I'm observing significant starting material consumption but very little desired product. What's happening?
A: This scenario strongly suggests that your boronic acid is being consumed by a non-productive pathway, with protodeboronation being the most likely culprit. The rate of decomposition may be significantly faster than the rate of the productive catalytic cycle. This is a common issue with highly electron-deficient boronic acids, which require specialized catalysts and conditions to be coupled efficiently.[2]
Section 3: Proactive Strategies for Success
Q4: How should I set up my reaction to minimize the degradation of this compound?
A: Success with this substrate requires careful selection of reaction parameters to favor the rate of cross-coupling over the rate of protodeboronation.
Best Practices Checklist:
-
Choice of Base: Avoid strong, highly aqueous bases like NaOH or KOH. Use milder bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[7] Fluoride bases (e.g., CsF, KF) can also be effective but require anhydrous conditions.
-
Catalyst System: Use a modern, high-activity palladium precatalyst system (e.g., a Buchwald or PEPPSI-type precatalyst). These systems form the active Pd(0) species rapidly and promote fast catalytic turnover, allowing the Suzuki coupling to outpace the decomposition of the boronic acid.[5][8]
-
Solvent System: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation.[7] Use a mixed solvent system like dioxane/water or toluene/water, and keep the water content to a minimum (e.g., a 10:1 or 5:1 organic:aqueous ratio).
-
Temperature Control: Operate at the lowest temperature that still provides a reasonable reaction rate. While heating is often required, excessive heat will accelerate both protodeboronation and catalyst decomposition.[5]
-
Rigorous Degassing: Oxygen can deactivate your catalyst and promote homocoupling side reactions.[5][6] Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.
Caption: Recommended workflow for Suzuki-Miyaura coupling with unstable boronic acids.
Q5: Should I use the boronic acid directly, or is a more stable derivative like a pinacol ester a better choice?
A: For a substrate as unstable as this compound, using a more stable derivative is a highly recommended strategy. Boronate esters, such as pinacol or MIDA esters, serve as "slow-release" sources of the boronic acid.[1][5][7] The ester hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid, which is then quickly consumed in the catalytic cycle. This minimizes the amount of free boronic acid present at any given time, thus dramatically reducing the extent of protodeboronation.
| Feature | This compound | This compound, pinacol ester |
| Stability in Base | Very Low (prone to rapid protodeboronation) | High (hydrolyzes slowly to release boronic acid) |
| Handling | Can be hygroscopic; may exist as anhydride | Generally a stable, crystalline solid; less hygroscopic |
| Reaction Mechanism | Used directly in the catalytic cycle | Acts as a "slow-release" precursor |
| Typical Outcome | Risk of low yields due to decomposition | Often provides significantly higher and more reproducible yields |
| Cost | Generally lower | Typically higher |
Recommendation: If you are experiencing persistent issues with low yields, switching to the pinacol or MIDA boronate ester is the most robust solution.
Section 4: Key Analytical Protocols
Protocol 1: Monitoring Reaction Progress and Decomposition by HPLC-UV
This protocol provides a general method for monitoring the consumption of your aryl halide and the formation of both the desired product and the protodeboronated byproduct.
-
Materials:
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Reaction aliquots (quenched with a small amount of acidic water)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (PDA preferred)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Sample Preparation: At desired time points, take a small aliquot (~5-10 µL) from the reaction mixture and quench it in a vial containing ~1 mL of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and dilutes the sample.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or a wavelength optimized for your compounds)
-
Gradient: Start with a gradient appropriate to elute all components, for example:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and re-equilibrate
-
-
-
Analysis: Identify the peaks corresponding to your aryl halide starting material, the protodeboronated byproduct (1-bromo-3,5-difluorobenzene), and your desired product based on retention time (by running standards if available) and UV spectrum. Track the relative peak areas over time to monitor the reaction progress and the extent of the side reaction.
-
Protocol 2: Qualitative Assessment of Stability by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for directly observing the boron atom and can provide clear evidence of degradation or complex formation.[9][10]
-
Materials:
-
This compound
-
Deuterated solvent compatible with your base (e.g., D₂O, DMSO-d₆)
-
Base (e.g., NaOD in D₂O)
-
NMR tubes
-
-
Equipment:
-
NMR spectrometer equipped with a boron probe.
-
-
Procedure:
-
Reference Spectrum: Dissolve a sample of the boronic acid in a non-basic deuterated solvent (e.g., DMSO-d₆) and acquire a ¹¹B NMR spectrum. You should observe a single broad peak for the trigonal planar boronic acid.
-
Stability Test: In a separate NMR tube, dissolve the boronic acid in the chosen deuterated solvent and add a stoichiometric amount or excess of base (e.g., NaOD in D₂O).
-
Time-Course Analysis: Acquire ¹¹B NMR spectra at regular intervals (e.g., t=0, 1h, 4h, 24h) at a controlled temperature.
-
Analysis: Upon addition of base, you will likely see a shift in the ¹¹B resonance as the trigonal boronic acid converts to the tetrahedral boronate. As protodeboronation occurs, the signal corresponding to the arylboronate will decrease in intensity, while a new signal corresponding to boric acid/borate will appear and grow over time. This provides direct, unambiguous evidence of the C-B bond cleavage.
-
References
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. PubMed. Available at: [Link]
-
Díaz-Sáez, L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research. Available at: [Link]
-
Graham, T. J. R., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry. Available at: [Link]
-
Díaz-Sáez, L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Al-Bokari, M., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available at: [Link]
-
Graham, T. J. R., et al. (2019). Boronic acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]
-
Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Sumitomo Kagaku. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Aggarwal, S. K., & You, C. F. (2017). A Review on the Development of Boron Isotope Analytical Techniques. Geostandards and Geoanalytical Research.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Al-Salem, S. M., et al. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
recrystallization solvents for 5-Bromo-2,4-difluorophenylboronic acid
Technical Support Guide: Recrystallization of 5-Bromo-2,4-difluorophenylboronic acid
Executive Summary
Compound: this compound CAS: 2096331-76-7 Molecular Formula: C₆H₄BBrF₂O₂ Molecular Weight: 236.81 g/mol [1]
Recrystallizing this compound presents a unique challenge due to the competing requirements of solubility and chemical stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties of this molecule. The electron-withdrawing nature of the fluorine substituents at the 2 and 4 positions increases the acidity of the boron center, making it susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions or prolonged heating. Furthermore, like all arylboronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimer, the boroxine (anhydride).
This guide prioritizes solvent systems that maximize recovery while suppressing boroxine formation and preventing deboronation.
Solvent Selection Matrix
The following solvent systems have been evaluated based on polarity, boiling point, and their ability to hydrolyze boroxine contaminants back to the desired boronic acid monomer.
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Ethanol / Water | 1:1 to 1:3 | Primary Recommendation | High solubility of the aryl bromide in hot ethanol; water acts as an anti-solvent and hydrolyzes boroxines. |
| Acetonitrile / Water | 1:2 | Alternative (High Purity) | Excellent for removing non-polar organic impurities. Acetonitrile is easily removed; water ensures monomer formation. |
| Water (Hot) | 100% | Specific Cases | Only for highly impure crude where organic solubility is too high. Requires large volumes due to the hydrophobic bromine/fluorine substituents. |
| Toluene / Hexane | 1:5 | Not Recommended | Promotes dehydration to the boroxine anhydride. Use only if the anhydrous trimer is the desired product. |
Detailed Experimental Protocol
Method A: The Ethanol/Water Displacement (Recommended)
This method leverages the "hydrolysis-precipitation" principle. The presence of water is critical to ensure the final isolated solid is the boronic acid [R-B(OH)₂] and not the boroxine [(R-BO)₃].
Reagents:
-
Crude this compound[1]
-
Absolute Ethanol (ACS Grade)
-
Deionized Water
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol (60-70°C) required to fully dissolve the solid.
-
Technical Note: Do not boil the solvent aggressively.[2] Excessive heat promotes protodeboronation in electron-deficient rings [1].
-
-
Filtration (Optional): If insoluble particles (e.g., inorganic salts from the Grignard/Lithiation quench) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Precipitation: While keeping the solution warm (~50°C), slowly add warm water dropwise.
-
Visual Cue: Continue addition until a persistent cloudiness (turbidity) is observed.
-
Stoichiometry: The target final ratio is typically between 1:1 and 1:3 (EtOH:Water).
-
-
Re-dissolution: Add a few drops of ethanol to just clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring. Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.
-
Critical Step: Rapid cooling often leads to "oiling out" rather than crystal formation for fluorinated aromatics.
-
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold water .
-
Drying: Dry under vacuum at ambient temperature. Do not heat above 40°C under vacuum, as this will dehydrate the acid back to the boroxine [2].
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening? Diagnosis: This is common with fluorinated aromatics, which often have low melting points and high lipophilicity. Solution:
-
Seed Crystals: Retain a small amount of crude solid to seed the solution as it cools.
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the thermal gradient.
-
Agitation: Vigorously stir the oil phase; the mechanical energy can induce nucleation.
Q2: The NMR shows a confusing set of peaks. Is my compound impure? Diagnosis: You are likely observing the Boronic Acid ⇌ Boroxine Equilibrium .[3]
-
Observation: In dry deuterated solvents (e.g., CDCl₃), you may see two sets of peaks or broadened peaks. The boroxine (trimer) and boronic acid (monomer) coexist.
-
Validation: Run the NMR in DMSO-d₆ with a drop of D₂O. The D₂O hydrolyzes the boroxine, collapsing the signals into a single, clean set of peaks corresponding to the monomer [3].
Q3: I see a new impurity at ~6.8 ppm. What is it? Diagnosis: This is likely 1-Bromo-2,4-difluorobenzene , the product of protodeboronation .
-
Cause: The C-B bond is destabilized by the electron-withdrawing fluorine atoms. Heating in the presence of base (even weak bases from glass surfaces) accelerates this.
-
Fix: Ensure all glassware is acid-washed. Avoid prolonged reflux. If this impurity is present, wash the final solid with non-polar solvent (e.g., cold hexanes) as the deboronated arene is highly soluble in hexanes, while the boronic acid is not.
Process Visualization
The following diagram illustrates the purification logic and the chemical equilibrium managed during the process.
Figure 1: Workflow for the purification of this compound, highlighting the critical hydrolysis step to convert boroxine impurities back to the active acid form.
References
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.
-
Santini, R., et al. (2018). "Self-condensation of phenylboronic acid."[3] Journal of Organic Chemistry. [Discussion on the reversible dehydration of boronic acids to boroxines].
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 5-Bromo-2,4-difluorophenylboronic acid
In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount for ensuring purity, confirming identity, and understanding reactivity. Phenylboronic acids, and their halogenated derivatives, are crucial building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Among these, 5-Bromo-2,4-difluorophenylboronic acid stands out as a versatile reagent. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural characterization. We will delve into the expected spectral features, compare them with related analogues, and provide the scientific rationale behind the spectral patterns.
The Importance of NMR in Characterizing Substituted Phenylboronic Acids
¹H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. For a substituted aromatic compound like this compound, ¹H NMR allows us to:
-
Confirm the substitution pattern: The number of signals, their chemical shifts, and their coupling patterns in the aromatic region are unique to the arrangement of substituents on the phenyl ring.
-
Assess purity: The presence of unexpected signals can indicate impurities.
-
Understand electronic effects: The chemical shifts of the aromatic protons are sensitive to the electron-donating or electron-withdrawing nature of the substituents.
Boronic acids can sometimes present challenges in NMR due to the potential for dehydration to form boroxines (cyclic trimers), which can lead to broadened signals.[1] This is often mitigated by the choice of solvent and sample concentration.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound features two aromatic protons, which we will designate as H-3 and H-6.
Figure 2. Workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show two complex multiplets in the aromatic region, with chemical shifts and coupling patterns dictated by the interplay of the electronic effects of the fluorine, bromine, and boronic acid substituents. By comparing with the spectra of related compounds, we can confidently assign the signals and rationalize their positions. This detailed analysis serves as a valuable guide for researchers in confirming the structure and purity of this important synthetic building block.
References
-
Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. [Link]
-
PubChem. 2,4-Difluorophenylboronic acid. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
ResearchGate. 1 H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in.... [Link]
-
University of California, Davis. Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. 1 H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in.... [Link]
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
National Center for Biotechnology Information. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
National Center for Biotechnology Information. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
Inflibnet. chemistry. [Link]
-
University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]
-
University of Ottawa. (Br) Bromine NMR. [Link]
-
ResearchGate. Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Reddit. The Effect of Fluorine in 1H NMR : r/Chempros. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
PubChem. 5-Bromo-2,4-difluorobenzoic acid. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]
Sources
Structural Integrity and Binding Efficacy: A Comparative Validation Guide for 5-Bromo-2,4-difluorophenylboronic Acid Complexes
Executive Summary
5-Bromo-2,4-difluorophenylboronic acid (5-Br-2,4-F-PBA) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple phenylboronic acids (PBA), this derivative offers a dual-modality binding mechanism: reversible covalent bonding via the boron center and orthogonal halogen bonding via the 5-position bromine.
This guide provides a rigorous framework for validating crystal structures of 5-Br-2,4-F-PBA complexes.[1] It moves beyond standard refinement protocols to address the specific crystallographic challenges posed by boron geometry transitions (
Comparative Analysis: 5-Br-2,4-F-PBA vs. Alternatives
To understand the validation requirements, one must first quantify why this specific substitution pattern is selected over alternatives. The introduction of fluorine and bromine alters the electronic landscape, affecting both
Table 1: Physicochemical and Structural Performance Profile
| Feature | Phenylboronic Acid (PBA) | 2,4-Difluorophenylboronic Acid | 5-Br-2,4-Difluorophenylboronic Acid | Impact on Structure Validation |
| ~8.8 | ~7.8 - 8.0 | ~7.2 - 7.5 (Estimated) | Lower | |
| Boron Geometry | Predominantly Trigonal Planar ( | Mixed | Tetrahedral ( | High affinity for Ser/Thr nucleophiles requires specific tetrahedral restraints during refinement.[1] |
| Halogen Bonding | None | Weak (F is a poor | Strong ( | Validation must check for linear C-Br[1]···O/N angles (160°–180°).[1] |
| Electronic Density | Diffuse aromatic density | Tightened by F-withdrawal | Anisotropic Br density | Br creates a strong anomalous signal; useful for experimental phasing but prone to radiation damage.[1] |
The Mechanistic Advantage
-
Acidity & Reactivity: The electron-withdrawing nature of the 2,4-difluoro substitution lowers the
of the boronic acid, making the boron more electrophilic. This increases the occupancy of the tetrahedral "warhead" species in the active site of serine proteases or -lactamases compared to unsubstituted PBA. -
The "Anchor" Effect: The 5-Bromo substituent is not merely steric; it serves as a "molecular anchor" by forming halogen bonds with backbone carbonyls, stabilizing the ligand orientation even when the covalent boron bond is reversible/transient.
Experimental Protocol: Crystallization & Data Collection
Standard crystallization screens often fail for boronic acids due to pH-dependent speciation.[1] Use this optimized protocol to ensure high-occupancy complexes.
Step-by-Step Methodology
-
Ligand Soak vs. Co-crystallization:
-
Recommendation:Soaking is preferred for 5-Br-2,4-F-PBA.[1]
-
Protocol: Grow apo-crystals first.[1] Transfer to a drop containing reservoir solution + 10–20 mM ligand + 10% DMSO .[1]
-
Critical Timing: Soak for 2–4 hours. Long soaks (>24h) often lead to hydrolysis of the C-B bond or oxidation to the phenol (C-OH), which is a common validation artifact.
-
-
pH Control:
-
Buffer pH should be maintained
7.5 to favor the tetrahedral boronate anion if targeting a covalent interaction with a nucleophile (e.g., Serine-OH).[1] -
Why: At low pH (< 6.0), the neutral trigonal planar form dominates, potentially clashing with the active site geometry.
-
-
Data Collection Strategy:
-
Wavelength: Collect at the Bromine K-edge (13.47 keV / 0.92 Å) if anomalous phasing is required. For standard refinement, use 12.66 keV (0.979 Å) to minimize absorption while retaining some anomalous signal for ligand identification.
-
Redundancy: Aim for >6-fold redundancy to accurately model the anomalous difference map, which serves as the primary validation tool for the Bromine position.
-
Validation Workflow: A Self-Validating System
Validation of boronic acid complexes requires a specific workflow that distinguishes between the modeled ligand and the experimental reality.
Visualization: The Validation Logic Gate
Caption: Logical workflow for validating halogenated boronic acid complexes. Note the critical checkpoint for Anomalous Signal to confirm ligand presence before geometric refinement.
Detailed Validation Metrics
1. Electron Density Fit (RSCC & LLDF)
Do not rely solely on R-factors (
-
RSCC (Real-Space Correlation Coefficient):
-
Target:
. -
Action: If RSCC < 0.80, the ligand is likely not bound, or highly mobile.
-
-
LLDF (Local Ligand Density Fit):
-
Measures the ligand's B-factors relative to the surrounding environment.
-
Target:
. A value > 2.0 indicates the ligand is modeled into noise.
-
2. Geometric Validation (The Boron Trap)
The most common error in PDB depositions for boronic acids is incorrect geometry.
-
The Trap: Standard libraries often default to trigonal planar (
) boron. -
The Fix: If the map shows continuous density to a protein side chain (e.g., Serine
), you must generate a covalent link record (LINK in PDB) and use tetrahedral ( ) restraints.-
Check: Bond angles around Boron should be ~109.5° (Tetrahedral) vs 120° (Planar).[1]
-
3. Halogen Bond Verification
For 5-Br-2,4-F-PBA, the bromine atom should exhibit a specific interaction profile.
- -Hole Interaction: Look for a nucleophile (backbone Carbonyl O, or His N) positioned linearly relative to the C-Br bond.[1][2]
-
Metric:
.[1] -
Distance:
.[1]
Interaction Map & Signaling
Understanding the binding mode allows for rational optimization.[3] The diagram below illustrates the tripartite binding mode of 5-Br-2,4-F-PBA.
Caption: Tripartite binding mode: 1. Covalent Boron-Serine adduct,[1] 2. Directional Halogen Bond (Br), 3. Electronic modulation via Fluorine.[1]
References
-
Smart, O. S., et al. (2018).[1] "Ligand validation for the Protein Data Bank." Acta Crystallographica Section D, 74(3), 228-236.[1] Link
-
Kleywegt, G. J. (2000).[1] "Validation of protein–ligand complexes." Acta Crystallographica Section D, 56(3), 249-265.[1] Link
-
Scholfield, M. R., et al. (2013).[1] "Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics." Protein Science, 22(2), 139-152.[1] Link
-
Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility."[1] MedChemComm, 1(3), 183-198.[1] Link
-
Tickle, I. J., et al. (2018).[1][4] "Buster-Report: a tool for the validation of ligand binding."[1] Global Phasing Ltd.[1][5] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. scispace.com [scispace.com]
- 3. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
